molecular formula C8H8ClF2N B2420225 1-(4-Chloro-2,6-difluorophenyl)ethanamine CAS No. 1270424-09-3

1-(4-Chloro-2,6-difluorophenyl)ethanamine

Cat. No.: B2420225
CAS No.: 1270424-09-3
M. Wt: 191.61
InChI Key: PTAKYWYOQWWZRN-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,6-difluorophenyl)ethanamine is a chemical compound with the molecular formula C8H8ClF2N and a molecular weight of 191.61 g/mol . This compound is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, attached to an ethanamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Chloro-2,6-difluorophenyl)ethanamine typically involves the reaction of 4-chloro-2,6-difluorobenzaldehyde with an appropriate amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-2,6-difluorophenyl)ethanamine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chloro-2,6-difluorophenyl)ethanamine is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,6-difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics provide insights into its effects at the molecular level .

Comparison with Similar Compounds

1-(4-Chloro-2,6-difluorophenyl)ethanamine can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituent pattern and functional group, which contribute to its distinct chemical behavior and research applications.

Properties

IUPAC Name

1-(4-chloro-2,6-difluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAKYWYOQWWZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270424-09-3
Record name 1-(4-chloro-2,6-difluorophenyl)ethan-1-amine
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